Physicochemical Differentiation: XLogP3 and TPSA Comparison of 2-(2,4-Dimethoxyphenyl)imidazole Versus 2-Phenylimidazole
The 2,4-dimethoxy substitution on the phenyl ring of 2-(2,4-dimethoxyphenyl)imidazole significantly increases polarity compared to the unsubstituted 2-phenylimidazole. The target compound exhibits a computed XLogP3 of 1.7 and TPSA of 47.1 Ų, whereas 2-phenylimidazole has an XLogP3 of 1.9 and TPSA of 28.7 Ų [1][2]. This represents a 0.2 log unit decrease in lipophilicity and a 64% increase in polar surface area. The additional two methoxy oxygen atoms contribute three hydrogen bond acceptors (vs. one for 2-phenylimidazole) and increase the rotatable bond count from 1 to 3 [1][2]. These differential parameters directly impact predicted passive membrane permeability, solubility, and binding pose diversity in target-based screening campaigns [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 47.1 Ų; HBA = 3; Rotatable bonds = 3 |
| Comparator Or Baseline | 2-Phenylimidazole: XLogP3 = 1.9; TPSA = 28.7 Ų; HBA = 1; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3 = -0.2 (more polar); ΔTPSA = +18.4 Ų (+64%); ΔHBA = +2 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 64% higher TPSA and lower logP of 2-(2,4-dimethoxyphenyl)imidazole predict reduced passive membrane permeability relative to 2-phenylimidazole, making it a preferred building block when polarity-driven selectivity or solubility optimization is required.
- [1] PubChem. (2026). Compound Summary for CID 23274013: 2-(2,4-Dimethoxyphenyl)imidazole. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 69591: 2-Phenylimidazole. National Library of Medicine. View Source
